molecular formula C10H16F3NO3 B1477297 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098012-68-9

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1477297
CAS No.: 2098012-68-9
M. Wt: 255.23 g/mol
InChI Key: LAHDNWAICWUXTF-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H16F3NO3 and its molecular weight is 255.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with enantioselective proteins, potentially leading to different biological profiles depending on the spatial orientation of its substituents . This compound may also interact with enzymes involved in metabolic pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The trifluoromethyl group in its structure is known to enhance the compound’s ability to modulate biological activities, potentially affecting various cellular functions . This compound may also impact the expression of specific genes, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The pyrrolidine ring allows it to fit into the active sites of enzymes, potentially inhibiting or activating them . Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound’s stability can be influenced by various environmental factors, leading to changes in its biochemical activity over time . Long-term exposure to this compound may result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, potentially leading to cellular damage and dysfunction . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s structure allows it to participate in biochemical reactions that are essential for cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-2-17-9(10(11,12)13)4-6-14(7-9)5-3-8(15)16/h2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHDNWAICWUXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C1)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
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3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
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3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.